2-Bromo-3-(trifluoromethyl)pyrazine
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Overview
Description
2-Bromo-3-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C5H2BrF3N2. It is a pyrazine derivative, characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the third position on the pyrazine ring.
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-3-(trifluoromethyl)pyrazine may interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura coupling reactions, this compound could potentially facilitate the formation of carbon–carbon bonds .
Action Environment
It is known that this compound is stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)pyrazine typically involves the bromination of 3-(trifluoromethyl)pyrazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: The major products are substituted pyrazines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyrazine ring with an aryl or alkyl group.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)pyrazine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(Trifluoromethyl)pyrazole: Contains a pyrazole ring with a trifluoromethyl group but lacks the bromine atom.
Uniqueness
2-Bromo-3-(trifluoromethyl)pyrazine is unique due to the combination of the bromine atom and the trifluoromethyl group on the pyrazine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNSVGGZQMQYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365988-38-0 |
Source
|
Record name | 2-bromo-3-(trifluoromethyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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